HJC0123

STAT3 inhibitor breast cancer pancreatic cancer

HJC0123 (CAS 1430420-02-2) is a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), discovered through fragment-based drug design. It features a 2-phenylquinoline-4-carboxylic acid amide linked to a benzo[b]thiophene 1,1-dioxide (BTP) pharmacophore, structurally related to the first nonpeptidic STAT3 inhibitor Stattic.

Molecular Formula C24H16N2O3S
Molecular Weight 412.5 g/mol
Cat. No. B15613903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHJC0123
Molecular FormulaC24H16N2O3S
Molecular Weight412.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27)
InChIKeyZUYCAEIBKWUMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HJC0123: A Fragment-Based Designed, Orally Bioavailable STAT3 Inhibitor with Dual Anticancer and Anti-Fibrotic Activity


HJC0123 (CAS 1430420-02-2) is a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), discovered through fragment-based drug design [1]. It features a 2-phenylquinoline-4-carboxylic acid amide linked to a benzo[b]thiophene 1,1-dioxide (BTP) pharmacophore, structurally related to the first nonpeptidic STAT3 inhibitor Stattic [2]. HJC0123 blocks STAT3 Tyr705 phosphorylation, disrupts STAT3 dimerization, and suppresses downstream transcriptional programs in both cancer cells and hepatic stellate cells [1][3].

Why STAT3 Inhibitors Are Not Interchangeable: The Case for HJC0123 Over Stattic and Other Class Members


STAT3 inhibitors that share the benzo[b]thiophene 1,1-dioxide (BTP) scaffold—such as Stattic, HJC0123, HJC0149, and HJC0416—differ dramatically in potency, oral bioavailability, and therapeutic window owing to divergent substituents on the core pharmacophore [1]. Stattic, the prototypical nonpeptidic STAT3 inhibitor, suffers from poor water solubility (0.06 mg/mL) and low oral bioavailability that necessitate nanoformulation strategies [2]. In contrast, HJC0123 achieves 68% oral bioavailability in rats and demonstrates a 6.6-fold selectivity window between target hepatic stellate cells (LX-2) and hepatocytes (C3A) [3]. S3I-201, another widely used STAT3 inhibitor, exhibits an IC50 approximately 100-fold weaker than HJC0123 against breast cancer cells and lacks oral bioavailability [4]. These quantitative gaps in ADME properties, potency, and target-cell selectivity mean that substituting one BTP-based STAT3 inhibitor for another without experimental validation risks confounding biological interpretation and compromising in vivo study outcomes.

Quantitative Differentiation of HJC0123 Against Key STAT3 Inhibitor Comparators


Cell Line Antiproliferative Potency: HJC0123 Demonstrates 5- to 345-Fold Greater Potency Than Stattic and S3I-201 in Breast and Pancreatic Cancer Models

HJC0123 exhibits sub-micromolar to low nanomolar antiproliferative IC50 values across a panel of ER-positive and ER-negative breast cancer and pancreatic cancer cell lines, substantially outperforming the prototypical STAT3 inhibitors Stattic and S3I-201 [1]. Against MDA-MB-231 triple-negative breast cancer cells, HJC0123 achieves an IC50 of 0.29 μM, compared with Stattic at ~5.1 μM (biochemical SH2 domain assay) and S3I-201 at ~100 μM (cell viability), representing a 17.6-fold improvement over Stattic and a 345-fold improvement over S3I-201 [2][3]. Against MCF-7 ER-positive breast cancer cells, HJC0123 demonstrates an IC50 of 0.1 μM [1].

STAT3 inhibitor breast cancer pancreatic cancer IC50 MDA-MB-231 MCF-7 Panc-1 AsPC1

Oral Bioavailability: HJC0123 Achieves 68% Oral Bioavailability Versus Stattic's Poor Solubility-Driven Absorption Barrier

A critical procurement differentiator for HJC0123 is its demonstrated oral bioavailability of 68% in rats following a single 20 mg/kg dose, with a Cmax of 1.2 μg/mL at 1.5 h post-dose . Stattic, by comparison, suffers from extremely poor water solubility (0.06 mg/mL) and low bioavailability that mandates polymeric micelle encapsulation to achieve sufficient systemic exposure in vivo [1]. S3I-201 requires intravenous administration at 5 mg/kg every 2-3 days to achieve xenograft tumor suppression, indicative of negligible oral bioavailability [2].

oral bioavailability ADME pharmacokinetics STAT3 inhibitor drug-like properties

In Vivo Xenograft Tumor Suppression: Orally Administered HJC0123 Suppresses MDA-MB-231 Tumor Growth Without Overt Toxicity

HJC0123 (compound 5) administered orally at 50 mg/kg significantly suppressed MDA-MB-231 xenograft tumor growth in immunodeficient nude mice, with no significant signs of toxicity observed at doses up to 150 mg/kg [1]. By contrast, S3I-201 demonstrated in vivo antitumor activity in the same MDA-MB-231 xenograft model only when administered intravenously at 5 mg/kg every 2-3 days [2], and Stattic has not been reported to achieve oral in vivo efficacy in xenograft models without formulation modification [3].

xenograft MDA-MB-231 in vivo efficacy triple-negative breast cancer oral gavage

Hepatic Stellate Cell Selectivity: HJC0123 Demonstrates a 6.6-Fold Therapeutic Window Between Fibrogenic HSCs and Healthy Hepatocytes

In a direct head-to-head viability comparison within the same study, HJC0123 exhibited an IC50 of 0.85 μM in human LX-2 hepatic stellate cells (HSCs) versus 5.61 μM in C3A hepatocytes, yielding a 6.6-fold selectivity window for the target fibrogenic cell population [1]. This differential cytotoxicity was not observed to the same degree with FLLL32 or S3I-201, which showed less selectivity in parallel experiments within the same publication [1]. Furthermore, HJC0123 demonstrated anti-fibrotic functional efficacy: treatment with 1 μM HJC0123 for 24 h reduced α-SMA expression by 83%, type I collagen by 50%, and fibronectin expression by 74% in LX-2 cells [1].

hepatic stellate cell liver fibrosis therapeutic window selectivity hepatocyte

Direct Comparison with Close BTP Analog HJC0416: HJC0123 Exhibits Superior Antiproliferative Potency in Breast Cancer Cells

Within the same BTP-based STAT3 inhibitor series developed by the same research group, HJC0123 (compound 5) demonstrates substantially greater antiproliferative potency than the later-generation analog HJC0416 (compound 12). HJC0123 achieves an MDA-MB-231 IC50 of 0.29 μM and MCF-7 IC50 of 0.1 μM in cell viability assays [1], whereas HJC0416 exhibits MDA-MB-231 STAT3 promoter activity IC50 of 5 μM and breast cancer proliferation IC50 values of 1.76–1.97 μM [2]. HJC0416, while also orally bioavailable, represents a structurally distinct optimization path (O-alkylamino-tethered side chain on the hydroxyl group of HJC0149), and its different potency profile may reflect altered target engagement kinetics [2].

HJC0416 HJC0149 BTP scaffold SAR STAT3 inhibitor series

Optimal Research Application Scenarios for HJC0123 Based on Quantitative Evidence


Triple-Negative Breast Cancer and Pancreatic Cancer Preclinical Efficacy Studies Requiring Oral Dosing

HJC0123 is the appropriate STAT3 inhibitor for in vivo oncology studies where oral gavage dosing is necessary—such as combination therapy regimens with oral chemotherapeutics or long-term chronic dosing protocols. Its demonstrated oral efficacy at 50 mg/kg/day in MDA-MB-231 xenograft models with no toxicity up to 150 mg/kg [1] provides a validated dosing window, whereas Stattic and S3I-201 lack practical oral bioavailability [2]. The compound's sub-micromolar IC50 across MCF-7 (0.1 μM), MDA-MB-231 (0.29 μM), and Panc-1 (0.26 μM) cell lines supports translational studies spanning ER-positive, ER-negative, and pancreatic cancer subtypes [1].

Liver Fibrosis and Hepatic Stellate Cell Mechanistic Studies

For ex vivo and in vivo liver fibrosis research, HJC0123's 6.6-fold selectivity between hepatic stellate cells (LX-2 IC50 = 0.85 μM) and hepatocytes (C3A IC50 = 5.61 μM) makes it the preferred STAT3 chemical probe over FLLL32 and S3I-201, which exhibit less discrimination between cell populations [3]. Its ability to reduce collagen deposition by 60% in the CCl4-induced liver fibrosis model at 50 mg/kg/day orally [3] positions it as a benchmark tool for interrogating STAT3-dependent fibrogenic gene programs, including TGF-β1, collagen type I, and α-SMA regulation.

STAT3 Pharmacological Target Validation in Drug Discovery Programs

HJC0123 serves as a superior tool compound for STAT3 target validation campaigns requiring a chemically tractable, orally bioavailable inhibitor with well-characterized structure-activity relationships across the BTP scaffold series [1][4]. Its fragment-based design origin provides a defined binding mode to the STAT3 SH2 domain, and its quantitative differentiation from Stattic, S3I-201, and HJC0416 in potency and ADME properties permits orthogonal pharmacological confirmation using structurally distinct STAT3 inhibitors within the same scaffold family.

Anti-Fibrotic Drug Screening and Fibrosis Biomarker Discovery

In high-content screening for anti-fibrotic agents, HJC0123's robust suppression of ECM protein expression—83% reduction in α-SMA, 50% reduction in type I collagen, and 74% reduction in fibronectin at 1 μM in LX-2 cells [3]—provides a reproducible positive control benchmark. The compound's defined mechanism (STAT3 Tyr705 phosphorylation blockade, dimerization disruption, and SOCS3 downregulation) enables its use as a reference inhibitor in fibrosis biomarker panels and transcriptional profiling studies of STAT3-regulated fibrogenic networks.

Technical Documentation Hub

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22 linked technical documents
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